molecular formula C19H13Br2N B1363982 9-Benzyl-3,6-dibromocarbazole CAS No. 118599-27-2

9-Benzyl-3,6-dibromocarbazole

Cat. No.: B1363982
CAS No.: 118599-27-2
M. Wt: 415.1 g/mol
InChI Key: QVFWRFBJSIUPAD-UHFFFAOYSA-N
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Description

9-Benzyl-3,6-dibromocarbazole: is a chemical compound with the molecular formula C19H13Br2N . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions of the carbazole ring and a benzyl group attached to the nitrogen atom. It is commonly used in organic synthesis and materials science due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-3,6-dibromocarbazole typically involves the bromination of carbazole followed by benzylation. One common method involves the use of 3,6-dibromocarbazole as a starting material. The benzylation is achieved by reacting 3,6-dibromocarbazole with benzyl bromide in the presence of a base such as potassium hydroxide in acetone under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 9-Benzyl-3,6-dibromocarbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.

    Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-Benzyl-3,6-dibromocarbazole depends on its specific application. In organic electronics, its role is primarily related to its electronic properties, such as charge transport and light emission. The molecular targets and pathways involved are typically related to the interaction of the compound with other components in electronic devices, influencing their performance and efficiency .

Properties

IUPAC Name

9-benzyl-3,6-dibromocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFWRFBJSIUPAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384337
Record name N-benzyl-3,6-dibromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118599-27-2
Record name N-benzyl-3,6-dibromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 3,6-dibromocarbazole (9.75 g, 30 mmol) was slowly added to a suspension of sodium hydride (45 mmol) in dried THF (100 mL), and then stirred for 30 minutes at room temperature. Benzylbromide (6.72 g, 40 mmol) was dropped into the reaction mixture to be stirred for 20 hours. After addition of water (about 100 mL), a precipitated solid was filtrated, and the filtrate (residuum of the filtration) was washed with an aqueous sodium hydrogencarbonate solution, and then was dissolved in ethanol. The solution was dried by magnesium sulfate, filtrated and concentrated. The residuum was recrystallized with ethanol to give N-benzyl-3,6-dibromocarbazole as a white solid. The yield was 61%.
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,6-Dibromocarbazole 2 (112.0 g, 0.344 mol), benzyl bromide (41 ml, 0.344 mol), and nBu4NHSO4 were mixed in 200 ml of acetone and stirred at room temperature under nitrogen until dissolved. KOH (19.3 g, 0.344 mol) was then added to the above transparent solution and the resultant mixture was refluxed for 4 hours, where a white precipitate was observed. The hot mixture was concentrated to remove the majority of acetone. Upon cooling, additional white precipitate appeared. The precipitate was filtered, dissolved in methyl-t-butyl ether, washed with water, dried over Na2SO4, and concentrated to yield a major amount of pure N-benzyl-3,6-dibromocarbazole 3. The filtrate was also washed with water and extracted with methyl-t-butyl ether, dried over Na2SO4, concentrated, and purified over 120 g SiO2 with hexane and hexane:ethylacetate (95:5) eluents to yield a minor amount of pure N-benzyl-3,6-dibromocarbazole 3. The combined yield from crystallization and chromatography was 49 g (35%) of N-benzyl-3,6-dibromocarbazole 3.
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 9-Benzyl-3,6-dibromocarbazole synthesized and what is its role in the development of new materials?

A1: this compound is synthesized through the bromination of 9-benzyl carbazole using N-bromosuccinimide [, ]. This compound serves as a crucial intermediate in the synthesis of 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole (BPyVC) [, ]. BPyVC exhibits promising properties as a two-photon polymerization (TPP) initiator, enabling the creation of complex three-dimensional structures with high resolution [, ]. This technology has significant potential in fields such as microfabrication, photonics, and bioengineering.

Q2: What are the key structural features of this compound that make it suitable for its role in the synthesis of BPyVC?

A2: The two bromine atoms present in this compound are strategically positioned for further functionalization. They enable the compound to undergo a Heck reaction with 4-vinyl pyridine, ultimately yielding BPyVC [, ]. This reaction is crucial for introducing the vinyl pyridine groups, which contribute to the photophysical properties of BPyVC, making it suitable as a TPP initiator.

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